
Ozagrel impurity IV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ozagrel impurity IV is a chemical compound related to ozagrel, an imidazole derivative known for its ability to inhibit thromboxane A2 biosynthesis by inhibiting thromboxane A2 synthetase activity . This inhibition is significant because thromboxane A2 plays a crucial role in platelet aggregation, vasoconstriction, and bronchoconstriction . This compound is often studied to understand the purity and efficacy of ozagrel in pharmaceutical applications .
Métodos De Preparación
The preparation of ozagrel impurity IV involves several synthetic routes. One common method includes the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol . The mixture is stirred at room temperature for 2-16 hours to ensure complete reaction, followed by concentration using vacuum rotary evaporation and purification via column chromatography . This method provides a straightforward approach to obtaining this compound for research and analysis.
Análisis De Reacciones Químicas
Ozagrel impurity IV undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This reaction often involves nucleophilic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ozagrel impurity IV has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of ozagrel bulk drugs and preparations.
Biology: Studies involving this compound help in understanding the biological activity and potential side effects of ozagrel.
Mecanismo De Acción
Ozagrel impurity IV, like ozagrel, inhibits thromboxane A2 biosynthesis by targeting thromboxane A2 synthetase . This inhibition prevents the formation of thromboxane A2, thereby reducing platelet aggregation, vasoconstriction, and bronchoconstriction . The molecular targets involved include the thromboxane A2 synthetase enzyme and related pathways in platelet and smooth muscle cells .
Comparación Con Compuestos Similares
Ozagrel impurity IV can be compared with other thromboxane A2 inhibitors such as:
Aspirin: Unlike ozagrel, aspirin inhibits cyclooxygenase, which is upstream in the thromboxane A2 synthesis pathway.
Ridogrel: This compound also inhibits thromboxane A2 synthetase but has additional antiplatelet effects.
Terutroban: It acts as a thromboxane receptor antagonist, blocking the effects of thromboxane A2 rather than inhibiting its synthesis.
The uniqueness of this compound lies in its specific inhibition of thromboxane A2 synthetase without affecting prostacyclin production, making it a valuable compound for targeted therapeutic applications .
Propiedades
Fórmula molecular |
C12H11ClO2 |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
ethyl 3-[4-(chloromethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C12H11ClO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,9H2,1H3 |
Clave InChI |
UHLUMANHYXDFIX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CC1=CC=C(C=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



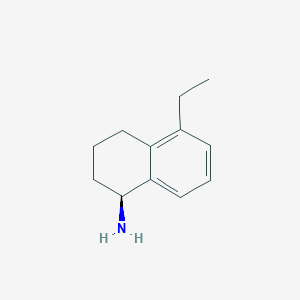
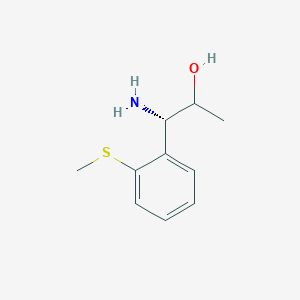
![4-Chloro-5-iodo-2-methylbenzo[D]thiazole](/img/structure/B13052614.png)
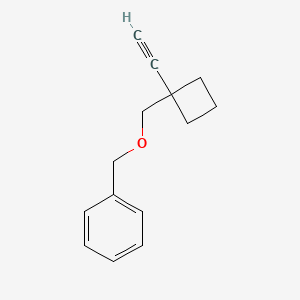
![1-Pentanone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B13052617.png)
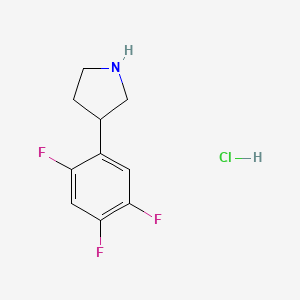

![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13052623.png)
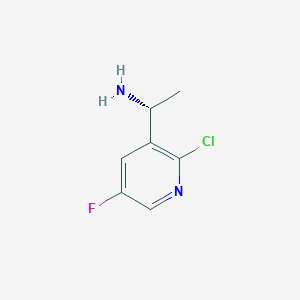

![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate oxalate](/img/structure/B13052647.png)
